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# An In-depth Technical Guide to the Discovery and Synthesis of LY2857785

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### **Abstract**

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a transcriptional regulator, CDK9's role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) is critical for the elongation phase of transcription, particularly for genes with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[3][4][5] Inhibition of CDK9 by LY2857785 leads to the downregulation of these crucial survival proteins, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of LY2857785, including detailed experimental protocols and a summary of its biological activity.

# **Discovery and Rationale**

The discovery of **LY2857785** stemmed from a structure-based design and medicinal chemistry effort to identify selective inhibitors of transcriptional CDKs.[2] The rationale centered on the observation that many cancer cells, particularly those of hematologic origin, exhibit a strong dependence on the continuous transcription of key survival genes. Dysregulation of CDK9 activity has been implicated in various malignancies, making it an attractive therapeutic target. [4] Unlike pan-CDK inhibitors, which can lead to significant toxicity due to the inhibition of CDKs involved in cell cycle progression, a selective CDK9 inhibitor like **LY2857785** was designed to



primarily induce apoptosis in cancer cells by disrupting their transcriptional machinery, with potentially fewer off-target effects.[2][6]

# Synthesis of LY2857785

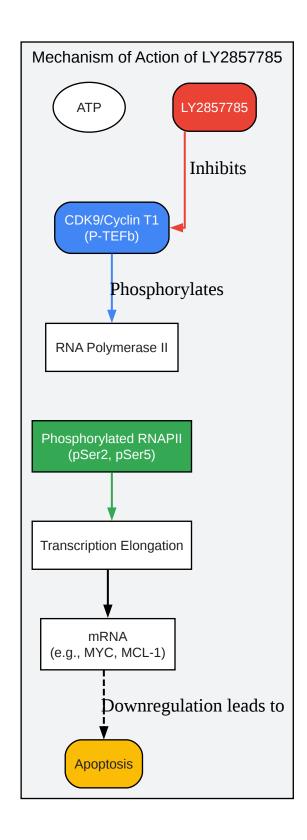
While a detailed, step-by-step synthesis protocol for **LY2857785** is proprietary to Eli Lilly and Company, the chemical name, trans-N¹-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N⁴-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine, and its structure suggest a multi-step synthesis involving the coupling of three key fragments: a substituted indazole, a pyrimidine core, and a tetrahydropyran-substituted cyclohexane diamine. The synthesis would likely involve standard cross-coupling reactions to connect the indazole and pyrimidine rings, followed by a nucleophilic aromatic substitution or a similar reaction to introduce the diamine side chain.

### **Mechanism of Action**

LY2857785 functions as a reversible and ATP-competitive inhibitor of CDK9.[2][7] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 (Ser2) and serine 5 (Ser5) residues within the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[4] This phosphorylation event is a critical switch that allows RNAP II to transition from a paused state to productive elongation, leading to the synthesis of full-length mRNA transcripts.

By binding to the ATP-binding pocket of CDK9, **LY2857785** prevents the transfer of phosphate from ATP to the RNAP II CTD. This inhibition of phosphorylation leads to a decrease in the levels of Ser2 and Ser5 phosphorylation, causing RNAP II to stall and ultimately leading to a reduction in the transcription of downstream target genes.[1][2] This transcriptional repression disproportionately affects genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[3][5]





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**Caption:** Signaling pathway of **LY2857785**-mediated CDK9 inhibition.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **LY2857785** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of LY2857785

Kinase Target	IC50 (nM)
CDK9/Cyclin T1	11[2][7][8]
CDK8/Cyclin C	16[2][7][8]
CDK7/Cyclin H/MAT1	246[2][7][8]

IC<sub>50</sub> values were determined by biochemical assays.

Table 2: In Vitro Cellular Activity of LY2857785 in U2OS Osteosarcoma Cells

Cellular Endpoint	IC <sub>50</sub> (μM)
RNAP II CTD P-Ser2 Inhibition	0.089[1][2][7][8]
RNAP II CTD P-Ser5 Inhibition	0.042[1][2][7][8]
Cell Proliferation Inhibition	0.076[1]

Table 3: Anti-proliferative Activity of **LY2857785** in Hematologic Cancer Cell Lines (24h exposure)



Cell Line	Cancer Type	IC <sub>50</sub> (μΜ)
MV-4-11	Acute Myeloid Leukemia	0.04[8]
RPMI8226	Multiple Myeloma	0.2[8]
L363	Multiple Myeloma	0.5[8]
U2OS	Osteosarcoma	0.05[2]
HCT116	Colorectal Carcinoma	0.03[2]
A549	Lung Carcinoma	0.01[2]

Table 4: In Vivo Pharmacodynamic and Efficacy Data for LY2857785

Xenograft Model	Endpoint	Value
HCT116 (mice)	RNAP II CTD P-Ser2 Inhibition (TED50)	4.4 mg/kg[8]
HCT116 (mice)	RNAP II CTD P-Ser2 Inhibition (TEC50)	0.36 μM[8]
MV-4-11 (rat)	Tumor Growth Reduction	Dose-dependent at 3, 6, and 9 mg/kg[9]

TED<sub>50</sub>: The dose required to achieve 50% of the maximal therapeutic effect. TEC<sub>50</sub>: The concentration required to achieve 50% of the maximal therapeutic effect.

# **Experimental Protocols CDK Kinase Assays**

Objective: To determine the in vitro inhibitory activity of **LY2857785** against CDK7, CDK8, and CDK9.

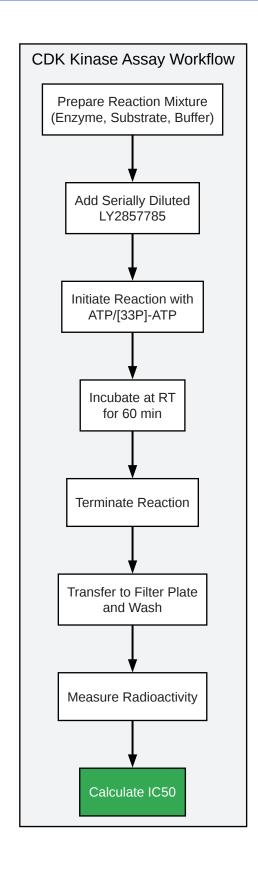
#### Methodology:

• Reaction Mixture Preparation:



- For CDK7 and CDK9, the reaction mixture contained 10 mM Tris-HCl (pH 7.4), 10 mM HEPES, 5 mM DTT, 10 μM ATP, 0.5 μCi <sup>33</sup>P-ATP, 10 mM MnCl<sub>2</sub>, 150 mM NaCl, 0.01% Triton X-100, 2% DMSO, 0.05 mM CDK7/9 peptide substrate, and 2 nM of either CDK7/Mat1/cyclin H or CDK9/cyclin T1 enzyme complex.[1]
- $\circ$  For CDK8, the reaction was performed in 30 mM HEPES, 2 mM DTT, 5 mM MgCl<sub>2</sub>, 0.015% Triton X-100, 5  $\mu$ M ATP, and 400 nM of RBER-CHKStide substrate with 20 nM of CDK8/cyclin C enzyme.[1]
- Compound Dilution: LY2857785 was serially diluted in DMSO to generate a dose-response curve.[1]
- Reaction Initiation and Incubation: Reactions were initiated by the addition of the ATP/<sup>33</sup>P-ATP mix and incubated at room temperature for 60 minutes in 96-well polystyrene plates.[1]
- Reaction Termination: The reactions were stopped by adding 10% H₃PO₄ or 10% trichloroacetic acid (TCA).[1]
- Detection (Filter Binding Assay):
  - The reaction mixtures were transferred to 96-well filter plates.[1]
  - The plates were washed three times for 5 minutes with 75 mM phosphoric acid and once with methanol.[1]
  - After drying, the radioactivity incorporated into the peptide substrate was measured using a Microbeta scintillation counter.[1]





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**Caption:** Workflow for the in vitro CDK kinase inhibition assay.



## **Cell Proliferation Assay**

Objective: To determine the effect of LY2857785 on the proliferation of cancer cell lines.

#### Methodology:

- Cell Seeding:
  - For solid tumor cell lines, cells were plated in 96-well plates at a density of 1,000 cells per well and allowed to attach overnight.
  - For hematologic cell lines, cells were seeded in 96-well plates at a density of 20,000 cells per well immediately before treatment.
- Compound Treatment: Cells were treated with a range of concentrations of LY2857785.
- Incubation: Plates were incubated at 37°C in a 5% CO<sub>2</sub> incubator for a specified period (e.g., 24, 48, 72 hours).
- Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
  - The CellTiter-Glo® reagent was added to each well.
  - The plate was mixed on an orbital shaker to induce cell lysis.
  - The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.
- Data Analysis: The luminescent readings were used to generate dose-response curves and calculate IC<sub>50</sub> values.

## In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of LY2857785.

#### Methodology:

• Animal Model: Immunocompromised mice or rats (e.g., nude or SCID) were used.



- Tumor Cell Implantation:
  - A suspension of cancer cells (e.g., MV-4-11) was injected subcutaneously or orthotopically into the animals.
  - Tumors were allowed to grow to a palpable size.
- Compound Administration:
  - LY2857785 was formulated in a suitable vehicle (e.g., saline).
  - The compound was administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
- Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis:
  - At specified time points after treatment, tumors or peripheral blood mononuclear cells were collected.
  - The levels of phosphorylated RNAP II CTD were measured by methods such as Western blotting or immunohistochemistry to assess target engagement.
- Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to determine the significance of tumor growth inhibition.

## Conclusion

LY2857785 is a potent and selective CDK9 inhibitor that has demonstrated significant antiproliferative and pro-apoptotic activity in a range of preclinical cancer models, particularly in
hematologic malignancies.[3] Its mechanism of action, centered on the inhibition of
transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale
for its clinical development. The data presented in this guide highlight the comprehensive
preclinical characterization of LY2857785 and provide a foundation for further investigation into
its therapeutic potential. While the clinical development of LY2857785 was discontinued, the



insights gained from its study continue to inform the development of next-generation CDK9 inhibitors.[4]

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